molecular formula C12H10N4 B110097 Phenazine-2,3-diamine CAS No. 655-86-7

Phenazine-2,3-diamine

Cat. No.: B110097
CAS No.: 655-86-7
M. Wt: 210.23 g/mol
InChI Key: VZPGINJWPPHRLS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenazine-2,3-diamine, also known as 2,3-Phenazinediamine, is a derivative of phenazine . Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc Phenazines are known to interact with various cellular components, modifying cellular redox states, acting as cell signals that regulate patterns of gene expression, contributing to biofilm formation and architecture, and enhancing bacterial survival .

Mode of Action

Phenazines, in general, serve as electron shuttles to alternate terminal acceptors . They can modify cellular redox states, which can lead to changes in cellular function and survival .

Biochemical Pathways

This compound is likely to affect multiple biochemical pathways due to its broad range of biological activities. For instance, phenazines have been shown to induce reactive oxygen species (ROS)-mediated apoptotic death, which could lead to the production of intracellular ROS .

Result of Action

Phenazines are known to have a wide spectrum of biological activities, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant effects . These effects suggest that this compound may have similar impacts on cellular function and survival.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the synthesis of phenazines has been shown to be influenced by environmental conditions . Additionally, the fluorescence properties of this compound, which have broad applications in luminescence, electrochemistry, and biochemistry , may be affected by environmental factors such as pH and solvent polarity .

Preparation Methods

Phenazine-2,3-diamine can be synthesized through various methods:

Industrial production methods often involve the use of these synthetic routes under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Phenazine-2,3-diamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Phenazine-2,3-diamine can be compared with other phenazine derivatives such as:

This compound is unique due to its intense luminescence and stability, making it particularly valuable in both scientific research and industrial applications.

Properties

IUPAC Name

phenazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPGINJWPPHRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984097
Record name 2,3-Phenazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671383
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

655-86-7
Record name 2,3-Diaminophenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=655-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diaminophenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Phenazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenazine-2,3-diyldiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3-DIAMINOPHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B20H27U1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the crystal structure of Phenazine-2,3-diamine and its significance?

A1: this compound (DAP) is a planar, electron-rich heterocyclic diamine. Its crystal structure reveals a non-protonated form with intriguing packing features, including pi-pi, hydrogen, and T-bonded interactions. [] This understanding of its crystal structure is crucial for researchers exploring its use in crystal engineering, particularly for designing materials with specific properties related to water clustering. []

Q2: How does the structure of this compound influence its optical properties?

A2: this compound exhibits strong luminescence, making it interesting for various applications. Research indicates that incorporating electron-accepting or electron-donating substituents, donor-acceptor systems, and/or π-extended systems onto the this compound core can significantly impact its HOMO-LUMO energy gap and thus fine-tune its absorption and emission spectra. [] This tunability allows for the development of colorful Salen-type Schiff bases with potential applications in optoelectronics and materials science.

Q3: Can this compound act as a building block for more complex molecules?

A3: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it reacts with 2-hydroxy aromatic aldehydes to yield 2-(1H-imidazo[4,5-b]phenazin-2-yl) phenol derivatives. [] These derivatives exhibit interesting fluorescence properties, with potential applications in areas such as fluorescent probes and sensors.

Q4: Have there been any computational studies conducted on this compound derivatives?

A5: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the molecular architecture and optoelectronic properties of Schiff bases derived from this compound. [] These studies provide valuable insights into the electronic structure, reactivity, and potential non-linear optical properties of these compounds.

Q5: Is there evidence of this compound forming nanoparticles with unique optical characteristics?

A6: Research suggests that this compound can aggregate to form a core structure within carbon nanodots (CNDs), influencing their optical properties. [] Specifically, this compound is believed to be a major component in red-emissive CNDs synthesized from o-phenylenediamine. Understanding this aggregation behavior is crucial for tailoring the properties of CNDs for applications like bioimaging and sensing.

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